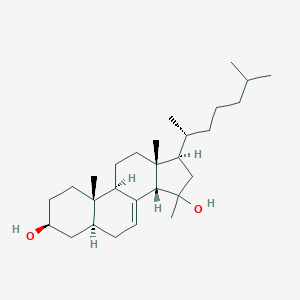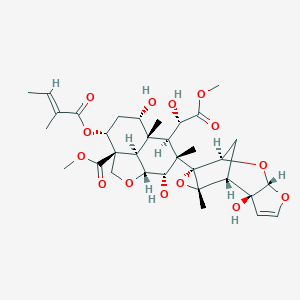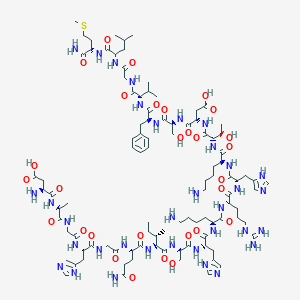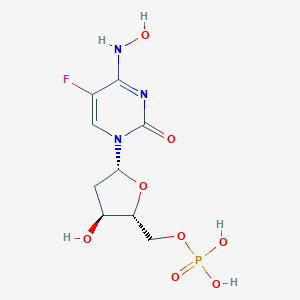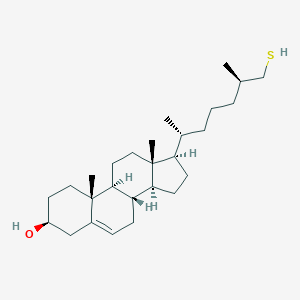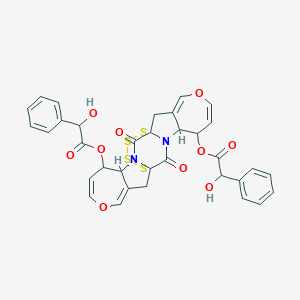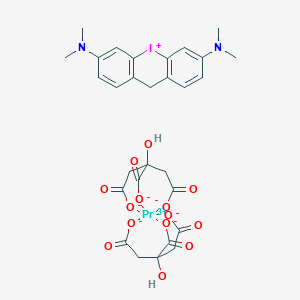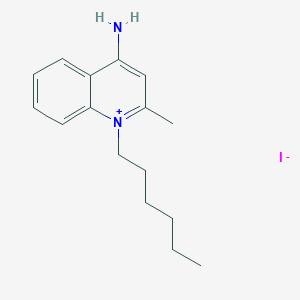
1-Hexyl-4-amino-2-methylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-amino-2-methylquinolinium is a quinoline derivative that has gained significant attention in recent years due to its wide range of applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for use in various fields of study.
Mécanisme D'action
The mechanism of action of 1-Hexyl-4-amino-2-methylquinolinium is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these molecules, which can in turn affect their biological function.
Biochemical and Physiological Effects
Studies have shown that 1-Hexyl-4-amino-2-methylquinolinium can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to have antibacterial and antifungal activity, and it has been used to develop new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Hexyl-4-amino-2-methylquinolinium in lab experiments is its versatility. This compound can be used to study a wide range of biological molecules and processes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. For example, the compound can be toxic at high concentrations, which can limit its applicability in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-Hexyl-4-amino-2-methylquinolinium. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to better understand the mechanisms of enzyme inhibition and other biochemical effects of this compound. Finally, the use of 1-Hexyl-4-amino-2-methylquinolinium as a fluorescent probe could be further explored, with the aim of developing new tools for studying biological molecules and processes.
Méthodes De Synthèse
The synthesis of 1-Hexyl-4-amino-2-methylquinolinium involves a multi-step process that begins with the reaction of 2-methylquinoline with 1-bromohexane. This reaction yields 1-hexyl-2-methylquinoline, which is then reacted with sodium hydride and methyl iodide to produce 1-hexyl-4-methylquinolinium iodide. Finally, this compound is reacted with ammonia to yield the desired product, 1-Hexyl-4-amino-2-methylquinolinium.
Applications De Recherche Scientifique
1-Hexyl-4-amino-2-methylquinolinium has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of DNA and RNA, as well as the interactions between proteins and nucleic acids. This compound has also been used to study the structure and function of enzymes, as well as the mechanisms of enzyme inhibition.
Propriétés
Numéro CAS |
125093-39-2 |
|---|---|
Nom du produit |
1-Hexyl-4-amino-2-methylquinolinium |
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
370.27 g/mol |
Nom IUPAC |
1-hexyl-2-methylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C16H22N2.HI/c1-3-4-5-8-11-18-13(2)12-15(17)14-9-6-7-10-16(14)18;/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3;1H |
Clé InChI |
GRBGFNBTKXBHDI-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
SMILES canonique |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Synonymes |
1-HAQ 1-hexyl-4-amino-2-methylquinolinium HAQ iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




